molecular formula C8H10N2O6 B2900630 1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one CAS No. 468089-51-2

1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one

Cat. No. B2900630
CAS RN: 468089-51-2
M. Wt: 230.176
InChI Key: WXPGMTQUBGOTCO-UHFFFAOYSA-N
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Description

1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one, also known as HONH-DOTA, is a chelating agent that has become increasingly popular in scientific research due to its unique properties. This compound has a broad range of applications, including medical imaging and drug delivery. In

Mechanism of Action

1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one is a chelating agent, which means it can bind to metal ions. In medical imaging, this compound binds to gadolinium ions, which enhances the contrast of certain tissues in MRI. In drug delivery systems, this compound can bind to metal ions and target specific tissues, allowing for more precise drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one in lab experiments is its ability to chelate metal ions, which can be useful in a variety of applications. Additionally, this compound has low toxicity and is generally well-tolerated in laboratory experiments. However, one limitation of using this compound is its cost, as it can be expensive to synthesize.

Future Directions

There are several future directions for 1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one research. One area of interest is the development of new drug delivery systems using this compound. Additionally, researchers are exploring the use of this compound in other imaging modalities, such as positron emission tomography (PET). Finally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of cancer.

Synthesis Methods

The synthesis of 1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one involves several steps. First, 4-nitrophthalic anhydride is reacted with ethylene glycol to produce 4-nitrophthalic acid monoethyl ester. This compound is then reacted with 1,2-diaminoethane to produce 1,2-diaminoethane-4-nitrophthalic acid monoethyl ester. The ester group is then hydrolyzed to produce 1,2-diaminoethane-4-nitrophthalic acid. Finally, this compound is reacted with 1-hydroxy-7-azabenzotriazole to produce this compound.

Scientific Research Applications

1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one is widely used in scientific research due to its ability to chelate metal ions. This compound is commonly used in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is used as a contrast agent in MRI to enhance the image quality of certain tissues. Additionally, this compound is used in drug delivery systems. This compound can be used to deliver drugs to specific areas of the body, as it can bind to metal ions and target specific tissues.

properties

IUPAC Name

1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6/c11-6-5(10(13)14)3-1-8(12,9-6)7-15-2-4(3)16-7/h3-5,7,12H,1-2H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPGMTQUBGOTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3COC(C1(NC(=O)C2[N+](=O)[O-])O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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